

## Chemical structure and properties of Dimemorfan phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimemorfan phosphate

Cat. No.: B1217235

Get Quote

# Dimemorfan Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Dimemorfan phosphate is a non-narcotic antitussive agent of the morphinan class with a unique pharmacological profile. It primarily functions as a high-affinity sigma-1 (σ1) receptor agonist and lacks significant activity at NMDA receptors, distinguishing it from dextromethorphan. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and synthesis of dimemorfan phosphate. It also includes detailed experimental protocols from key studies and a summary of its clinical evaluation as an antitussive agent.

### **Chemical Structure and Properties**

**Dimemorfan phosphate** is the phosphate salt of dimemorfan. Its chemical structure is based on the morphinan skeleton.

Table 1: Chemical Identification of **Dimemorfan Phosphate** 



| Identifier        | Value                                                                                                                                      |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (1S,9S,10S)-4,17-dimethyl-17-<br>azatetracyclo[7.5.3.0 <sup>1,10</sup> .0 <sup>2,7</sup> ]heptadeca-<br>2(7),3,5-triene;phosphoric acid[1] |
| CAS Number        | 36304-84-4[2]                                                                                                                              |
| Molecular Formula | C18H28NO4P[2]                                                                                                                              |
| Molecular Weight  | 353.40 g/mol [2]                                                                                                                           |
| SMILES            | CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC<br>4)CCN3C)C=C1.OP(=O)(O)O                                                                              |
| InChl Key         | ODJHDWLIOUGPPA-URVXVIKDSA-N                                                                                                                |

Table 2: Physicochemical Properties of **Dimemorfan Phosphate** 

| Property                | Value                                                                                                                                            | Reference |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Melting Point           | 267-269 °C                                                                                                                                       | [2]       |
| Solubility              | Sparingly soluble in water (10-<br>20 mg/mL) and methanol.<br>Limited solubility in DMSO (1<br>mg/mL). Freely soluble in<br>glacial acetic acid. | [2]       |
| рКа                     | Not available in the reviewed literature.                                                                                                        |           |
| Hydrogen Bond Donors    | 3                                                                                                                                                | [3]       |
| Hydrogen Bond Acceptors | 5                                                                                                                                                | [3]       |

### Pharmacology Mechanism of Action



Dimemorfan's primary mechanism of action is as a potent and selective sigma-1 ( $\sigma$ 1) receptor agonist.[4][5] Unlike dextromethorphan, it has a very low affinity for the NMDA receptor, which is thought to contribute to its reduced side-effect profile and lower abuse potential.[4] The antitussive effect of dimemorfan is believed to be mediated through its action on the cough center in the medulla oblongata.[6][7]



Click to download full resolution via product page

Caption: Mechanism of antitussive action of Dimemorfan.

#### **Pharmacodynamics**

Dimemorfan has demonstrated a range of pharmacodynamic effects in preclinical studies, primarily linked to its interaction with the  $\sigma1$  receptor.

Table 3: Pharmacodynamic Properties of Dimemorfan

| Parameter                            | Value     | Species           | Reference |
|--------------------------------------|-----------|-------------------|-----------|
| Sigma-1 Receptor<br>Binding (Ki)     | 151 nM    | Rat               | [4][5]    |
| Sigma-2 Receptor<br>Binding (Ki)     | 4,421 nM  | Rat               | [4]       |
| NMDA Receptor<br>Binding (Ki)        | 16,978 nM | Rat               | [4]       |
| IC₅₀ for fMLP-induced ROS production | 7.0 µM    | Human neutrophils | [8]       |

#### **Signaling Pathways**

2.3.1. Anti-inflammatory and Antioxidant Effects



Dimemorfan has been shown to exert anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9][10] In lipopolysaccharide (LPS)-stimulated microglial cells, dimemorfan suppresses the expression of inducible nitric oxide synthase (iNOS) by interfering with the nuclear factor kappa-B (NF-κB) signaling pathway.[9][11]





Click to download full resolution via product page

Caption: Dimemorfan's inhibitory effect on the NF-kB pathway.

#### **Pharmacokinetics**

A clinical study in healthy Chinese volunteers provided the following pharmacokinetic data for single oral doses of **dimemorfan phosphate** tablets.

Table 4: Pharmacokinetic Parameters of Dimemorfan in Healthy Chinese Volunteers (Single Dose)

| Dose  | Cmax<br>(ng/mL) | AUC₀–t<br>(ng·h/mL) | AUC <sub>0−</sub> ∞<br>(ng·h/mL) | Tmax (h)    | t <sub>1</sub> / <sub>2</sub> (h) |
|-------|-----------------|---------------------|----------------------------------|-------------|-----------------------------------|
| 10 mg | -               | -                   | -                                | 2.75 - 3.96 | 10.6 - 11.4                       |
| 20 mg | -               | -                   | -                                | 2.75 - 3.96 | 10.6 - 11.4                       |
| 40 mg | 6.19 ± 7.61     | 101 ± 171           | 117 ± 210                        | 2.75 - 3.96 | 10.6 - 11.4                       |

Data are presented as mean  $\pm$  standard deviation where available.

### **Synthesis**

Several synthetic routes for **dimemorfan phosphate** have been described. One common method involves the cyclization of a substituted octahydroisoquinoline derivative.



Click to download full resolution via product page

Caption: General synthesis workflow for **Dimemorfan Phosphate**.

#### **Clinical Trials**



**Dimemorfan phosphate** has been the subject of several clinical trials, primarily for its antitussive effects. A review of the literature indicates that three major comparative clinical trials and post-marketing surveillance studies have been conducted.[6] These studies have shown that dimemorfan is equally or slightly more efficacious than dextromethorphan and benproperine phosphate in controlling cough.[6]

A Phase 3 randomized, double-blind, placebo-controlled, multicenter clinical trial (CTR20160407) was initiated to evaluate **dimemorfan phosphate** syrup for the treatment of cough in children with respiratory tract infections, but this trial was later suspended.[12]

# Experimental Protocols Sigma-1 Receptor Binding Assay

This protocol is based on the methods described by Chou et al. (1999).[5]

- Tissue Preparation: Male Sprague-Dawley rat brains are homogenized in 10 volumes of icecold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifugation: The homogenate is centrifuged at 39,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes.
- Final Preparation: The suspension is centrifuged again, and the final pellet is resuspended in 10 mM Tris-HCl (pH 7.4) containing 1 mM EDTA to a final protein concentration of approximately 300 μg/mL.
- Binding Assay: Aliquots of the membrane preparation are incubated with the radioligand -INVALID-LINK---pentazocine and various concentrations of dimemorfan in a final volume of
  0.5 mL.
- Incubation: The mixture is incubated at 37°C for 150 minutes.
- Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.



# Measurement of Reactive Oxygen Species (ROS) Production

This protocol is adapted from the study by Su et al. (2010).[9][10]

- Cell Preparation: Human neutrophils are isolated from the blood of healthy volunteers.
- Cell Stimulation: The neutrophils are pre-incubated with various concentrations of dimemorfan for 5 minutes at 37°C.
- ROS Induction: ROS production is stimulated by adding either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA).
- ROS Detection: The production of ROS is measured using a chemiluminescence assay with luminol.
- Data Acquisition: Chemiluminescence is recorded continuously with a luminometer.
- Data Analysis: The IC<sub>50</sub> value, the concentration of dimemorfan that inhibits 50% of the ROS production, is calculated.

#### **Western Blot for iNOS Expression**

This protocol is based on the methods described by Su et al. (2010).[9][10]

- Cell Culture and Treatment: A microglial cell line (e.g., BV2) is cultured and treated with lipopolysaccharide (LPS) in the presence or absence of dimemorfan for 24 hours.
- Protein Extraction: The cells are lysed, and the total protein concentration is determined using a protein assay kit.
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.



- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the bands is quantified by densitometry.

#### Conclusion

**Dimemorfan phosphate** is a well-characterized non-narcotic antitussive with a primary mechanism of action as a sigma-1 receptor agonist. Its distinct pharmacological profile, which includes a lack of significant NMDA receptor activity, makes it a valuable alternative to other cough suppressants. Preclinical studies have also highlighted its potential anti-inflammatory and neuroprotective properties. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a broader range of indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dimemorfan phosphate [JAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Buy Dimemorfan phosphate | 36304-84-4 [smolecule.com]
- 3. Dimemorfanphosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Dimemorfan Wikipedia [en.wikipedia.org]
- 5. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]







- 6. The nonnarcotic antitussive drug dimemorfan: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dimemorfan Phosphate? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimemorfan phosphate | Sigma receptor | TargetMol [targetmol.com]
- 12. Dimemorfan Phosphate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Chemical structure and properties of Dimemorfan phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217235#chemical-structure-and-properties-ofdimemorfan-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com